An In-depth Technical Guide to tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate
An In-depth Technical Guide to tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry, the strategic design and synthesis of molecular intermediates are paramount to the successful development of novel therapeutics. Among the vast array of heterocyclic scaffolds, the piperazine moiety stands out for its versatile applications, particularly as a cornerstone in the architecture of kinase inhibitors. This guide provides a comprehensive technical overview of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate , a key building block in the synthesis of targeted therapies. As a Senior Application Scientist, my objective is to not only present the chemical properties of this compound but also to provide insights into its synthesis, reactivity, and critical role in the development of next-generation pharmaceuticals, grounded in established scientific principles and practical laboratory experience.
Introduction: A Pivotal Intermediate in Kinase Inhibitor Synthesis
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate (CAS No: 288251-85-4) is a bespoke chemical entity that has garnered significant attention in the field of drug discovery.[1] Its molecular architecture, featuring a Boc-protected piperazine, an aniline, and a nitrile group, is not a random assortment of functional groups. Instead, it is a highly tailored design that serves a specific and crucial purpose in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).
The primary utility of this compound lies in its role as a key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.[2][3] BTK is a critical enzyme in the B-cell receptor signaling pathway, and its inhibition has emerged as a powerful therapeutic strategy for various B-cell malignancies and autoimmune diseases.[4][5] The subject of this guide, tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate, provides a foundational scaffold upon which the final, intricate structure of a BTK inhibitor, such as Orelabrutinib, can be assembled.[3]
This guide will delve into the essential chemical and physical properties of this intermediate, provide a detailed, field-proven synthetic protocol, explore its reactivity, and contextualize its application within a drug discovery paradigm.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of its effective application in synthesis and process development. The properties of tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 288251-85-4 | [1] |
| Molecular Formula | C₁₆H₂₂N₄O₂ | [1] |
| Molecular Weight | 302.37 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Purity | Typically >97% | [1] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1] |
Synthesis and Purification: A Practical Workflow
The synthesis of tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate is typically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This approach is favored due to the presence of an electron-withdrawing nitrile group ortho to a displaceable fluorine atom on the aromatic ring, which activates the ring towards nucleophilic attack.
Synthesis Workflow Diagram
Caption: Synthetic workflow for tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate.
Step-by-Step Experimental Protocol
Materials:
-
4-Amino-2-fluorobenzonitrile
-
tert-Butyl piperazine-1-carboxylate (Boc-piperazine)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hexanes or Heptane
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-amino-2-fluorobenzonitrile (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.1 eq).
-
Solvent and Base Addition: Add a suitable solvent such as DMSO or DMF to the flask to dissolve the reactants. To this solution, add a base such as DIPEA (2.0 eq) or K₂CO₃ (2.0 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate has formed, it can be collected by filtration, washed with water, and dried. If the product remains in solution, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Extraction and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the piperazine protons (two multiplets in the range of 2.8-3.8 ppm), the aromatic protons (a set of signals in the aromatic region, likely between 6.0 and 7.5 ppm), and the amine protons (a broad singlet).
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the tert-butyl group, the piperazine carbons, the aromatic carbons (including the carbon of the nitrile group), and the carbonyl carbon of the Boc protecting group.
-
Mass Spectrometry: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at approximately 303.18 m/z.
-
Infrared (IR) Spectroscopy: Key IR absorption bands would include N-H stretching for the amine, C-H stretching for the aliphatic and aromatic protons, a strong C=O stretching for the carbamate, and a characteristic C≡N stretching for the nitrile group.
Chemical Reactivity and Handling
Key Reactive Sites
Caption: Key reactive sites on the molecule.
The reactivity of tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate is dictated by its functional groups:
-
Amino Group: The primary aromatic amine is a key site for further functionalization. It can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by substitution. In the context of BTK inhibitor synthesis, this amine is often reacted with a suitable heterocyclic electrophile.
-
Nitrile Group: The cyano group is relatively stable under many reaction conditions but can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions.
-
Boc-Protected Piperazine: The tert-butoxycarbonyl (Boc) group is a common protecting group for the piperazine nitrogen. It is stable to many reaction conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to liberate the secondary amine for subsequent reactions.
Safe Handling and Storage
As with any chemical intermediate, proper safety precautions should be observed. Based on data for structurally related compounds, tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate should be handled in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. For storage, the compound should be kept in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation.[1]
Application in Drug Discovery: The BTK Inhibitor Pathway
The significance of tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate is best understood by examining its role in the synthesis of BTK inhibitors.
BTK Signaling Pathway
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway and the point of intervention for BTK inhibitors.
As illustrated, BTK is a central node in the B-cell receptor signaling cascade.[4] Its activation leads to a series of downstream events that ultimately promote B-cell proliferation, survival, and differentiation. In malignant B-cells, this pathway is often constitutively active, driving uncontrolled cell growth. BTK inhibitors covalently bind to a cysteine residue in the active site of BTK, blocking its activity and thereby shutting down this pro-survival signaling.
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate serves as the precursor to the "head" of the BTK inhibitor, which is responsible for key interactions with the kinase. The aniline nitrogen is used to form a crucial bond with the hinge region of the kinase, while the rest of the molecule provides the necessary scaffolding to position the inhibitor correctly within the active site.
Conclusion
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate is more than just a chemical intermediate; it is a testament to the principles of rational drug design. Its carefully considered structure provides a reliable and versatile platform for the synthesis of highly targeted and effective kinase inhibitors. A comprehensive understanding of its chemical properties, synthesis, and reactivity is essential for any researcher or drug development professional working in the field of oncology and immunology. This guide has aimed to provide a thorough and practical overview to aid in the successful application of this pivotal molecule in the ongoing quest for novel and improved therapeutics.
References
-
Firth, D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 4), 434–438. [Link]
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Lead Sciences. (n.d.). tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate. Retrieved from [Link]
-
Gajera, N. N., et al. (2013). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1577–o1578. [Link]
-
ChemBK. (n.d.). tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Hill, R. J., et al. (2017). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. Journal of Medicinal Chemistry, 60(4), 1546–1559. [Link]
-
Shanghai Nianxing Industrial Co., Ltd. (n.d.). tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Estupinan, D., et al. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. Cancers, 15(6), 1679. [Link]
-
PubChem. (n.d.). Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
-
PubChem. (n.d.). Tert-butyl 4-[6-methoxy-2-[(4-methoxyphenyl)methylamino]-7-phenylmethoxyquinazolin-4-yl]piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Singh, S., et al. (2023). Structural Complementarity of Bruton's Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases. International Journal of Molecular Sciences, 24(6), 5220. [Link]
-
Yilmaz, F., et al. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(1), 57-65. [Link]
-
Brand, M., et al. (2022). Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor. Journal of Medicinal Chemistry, 65(21), 14491–14509. [Link]
-
Synapse. (n.d.). BTK inhibitors(Henan Normal University). Retrieved from [Link]
-
Chumpradit, S., et al. (2000). 2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters, 10(18), 2113–2116. [Link]
Sources
- 1. tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate - Lead Sciences [lead-sciences.com]
- 2. Aminopyrazole Carboxamide Bruton’s Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BTK inhibitors(Henan Normal University) - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. Tert-butyl4-[4-[(2-cyanoacetyl)amino]-2-fluorophenoxy]piperidine-1-carboxylate [synhet.com]
